2,3-Pentanedione,1-bromo-
Description
Contextualization within Organic Synthesis and Chemical Space
Halogenated vicinal dicarbonyls are a class of organic compounds characterized by two adjacent carbonyl groups with a halogen atom attached to a carbon atom next to this dicarbonyl system. This arrangement of functional groups creates a molecule with multiple reactive sites, making these compounds highly valuable in organic synthesis. The interplay between the electron-withdrawing carbonyl groups and the halogen atom defines their unique chemical behavior and utility as building blocks for more complex molecular architectures. The study of such polyfunctional compounds is crucial for expanding the known chemical space and discovering novel reaction pathways. chemspider.com
Significance of α-Haloketones as Synthetic Intermediates
An α-haloketone is a functional group where a halogen atom is attached to the carbon atom adjacent (the α-position) to a carbonyl group. wikipedia.org This particular arrangement makes them powerful and versatile intermediates in synthetic organic chemistry. mdpi.com The presence of the carbonyl group significantly increases the reactivity of the C-X (carbon-halogen) bond towards nucleophilic substitution compared to a standard alkyl halide. nih.gov
α-Haloketones are bifunctional, possessing two primary electrophilic centers: the α-carbon and the carbonyl carbon. wikipedia.org This dual reactivity allows them to participate in a wide array of chemical transformations. They are key precursors for the synthesis of many heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org Furthermore, α-haloketones undergo important named reactions, including the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative, and the Perkow reaction with phosphites. wikipedia.org Their ability to act as potent alkylating agents and their capacity for reductive dehalogenation further underscore their importance as foundational synthons in constructing complex organic molecules. wikipedia.org
Overview of 2,3-Pentanedione (B165514) Derivatives in Chemical Research
2,3-Pentanedione, also known as acetylpropionyl, is a vicinal diketone that serves as a fundamental starting material for a variety of derivatives. nih.gov It is a bio-based chemical that can be derived from lactic acid and is explored as a precursor for novel bisphenols, which have applications as plasticizers for polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgchemicalbook.comgoogle.com
The reactivity of the 2,3-pentanedione core allows for numerous transformations. For instance, it can undergo condensation reactions with phenols and o-phenylenediamine (B120857) to produce bisphenol derivatives and 2-ethyl-3-methylquinoxaline, respectively. rsc.org Halogenation of 2,3-pentanedione, particularly bromination, has been studied, though these reactions tend to be regioselective, favoring substitution at other positions over the C1 carbon. researchgate.net Derivatives such as 4,5-dihydroxy-2,3-pentanedione (DPD) are investigated as potential modulators of bacterial quorum sensing. nih.gov The diverse reactions and applications of its derivatives make 2,3-pentanedione a significant compound in both industrial and academic research.
Structure
3D Structure
Properties
Molecular Formula |
C5H7BrO2 |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1-bromopentane-2,3-dione |
InChI |
InChI=1S/C5H7BrO2/c1-2-4(7)5(8)3-6/h2-3H2,1H3 |
InChI Key |
KCPZXQJOPZIONM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Pentanedione, 1 Bromo
Direct Halogenation Approaches to α-Bromoketones
Direct halogenation involves the reaction of an enolizable ketone with an electrophilic halogen source. mdpi.com This approach is often favored for its straightforwardness.
The regioselective α-bromination of 1,3-dicarbonyl compounds is a valuable transformation in organic synthesis as the resulting products are important building blocks. acs.org The presence of two carbonyl groups in 2,3-pentanedione (B165514) influences the acidity of the α-hydrogens, making them susceptible to removal and subsequent reaction with a brominating agent. smolecule.com The challenge lies in controlling the position of bromination. For unsymmetrical ketones, direct bromination can lead to a mixture of products. orgsyn.org However, methods have been developed to achieve high regioselectivity. For instance, the use of specific reagents and reaction conditions can favor bromination at a particular α-carbon. acs.orgnih.gov
A study on the bromination of various ketones, including 1,3-diketones, with an aqueous H2O2–HBr system "on water" at room temperature demonstrated high selectivity for monobromination. researchgate.net This method is environmentally friendly as it avoids the use of organic solvents and catalysts. researchgate.net
| Reagent System | Conditions | Selectivity | Reference |
| H2O2–HBr | "on water", room temperature | High for monobromination | researchgate.net |
N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination due to its ease of handling compared to molecular bromine. benthamdirect.comorganicchemistrytutor.com It can be used for the α-bromination of ketones under various conditions. rhhz.net The reactivity of NBS can be modulated by catalysts and reaction media. rhhz.net For instance, silica (B1680970) gel has been used as a catalyst for the α-bromination of ketones with NBS in methanol (B129727) under reflux, leading to excellent yields in short reaction times. rhhz.net
Solvent-free methods using NBS have also been developed, offering an environmentally safer alternative. benthamdirect.comresearchgate.net These reactions can be carried out at room temperature by simply triturating the diketone with NBS, resulting in high yields of the monobrominated product. psu.edu Microwave irradiation has also been employed to facilitate solvent- and catalyst-free bromination of ketones with NBS, offering very short reaction times and a simple work-up procedure. benthamdirect.comresearchgate.net
| Method | Catalyst/Conditions | Advantages | Reference |
| NBS in Methanol | Silica gel, reflux | Inexpensive catalyst, rapid reaction | rhhz.net |
| Solvent-free NBS | Room temperature, trituration | Environmentally friendly, simple work-up | psu.edu |
| Microwave-assisted NBS | Solvent- and catalyst-free | Short reaction time, high yield | benthamdirect.comresearchgate.net |
Bromodimethylsulfonium bromide (BDMS) is an effective and regioselective reagent for the α-monobromination of 1,3-diketones. nih.govacs.org This method provides excellent yields at low temperatures (0–5 °C) or room temperature without the need for a catalyst or base. acs.orgnih.govorganic-chemistry.org BDMS is considered a less hazardous alternative to molecular bromine. nih.govacs.org The preparation of BDMS is straightforward from dimethyl sulfide (B99878) and molecular bromine. thieme-connect.comthieme-connect.com The reaction with 1,3-diketones is typically carried out in a solvent like dichloromethane. acs.org
A key advantage of using BDMS is the high chemoselectivity for monobromination, avoiding the formation of dibrominated byproducts. organic-chemistry.org
| Reagent | Conditions | Key Features | Reference |
| BDMS | 0–5 °C or room temp, CH2Cl2 | High regioselectivity, no catalyst needed, less hazardous | acs.orgnih.govacs.orgorganic-chemistry.org |
Photochemical methods can also be employed for the α-bromination of ketones. rhhz.net These reactions often involve a radical mechanism. wikipedia.org For instance, photochemical α-bromination of ketones using NBS can be performed at room temperature without a catalyst. researchgate.net Continuous photochemical bromination using in situ-generated bromine from NaBrO₃/HBr has also been described. scientificupdate.com
Catalytic approaches are diverse. As mentioned, silica gel can catalyze NBS bromination. rhhz.net Montmorillonite K-10 clay is another catalyst used for regioselective α-bromination of aralkyl ketones with NBS. tandfonline.com Metal complexes can also act as catalysts; for example, a copper(II) bromide complex has been shown to have catalytic properties. mdpi.com
Solvent-free reactions are an important aspect of green chemistry. psu.edu Several solvent-free methods for the bromination of ketones have been developed. As previously noted, the reaction of 1,3-diketones with NBS can be performed without a solvent at room temperature. psu.edu This method involves simple mixing of the reactants, and the work-up is often a simple wash with water to remove the succinimide (B58015) byproduct. psu.edu
Another solvent-free approach involves the use of an aqueous H2O2-HBr system, which is a mild and environmentally friendly method for brominating ketones. iau.ir
Indirect Synthetic Routes
While direct halogenation is common, indirect routes to α-bromoketones exist. These methods often involve the synthesis of an intermediate that directs the position of bromination. For unsymmetrical ketones, indirect routes can be crucial for achieving the desired regioselectivity. orgsyn.org One such strategy involves the halogenation of preformed enol ethers or enamines. orgsyn.org Another approach is the bromination of ketals, which can favor bromination at the less substituted carbon atom. orgsyn.org Additionally, α-bromoketones can be synthesized from secondary alcohols through a one-pot oxidation and bromination process. deepdyve.comrsc.org
Transformation of Precursors to α-Brominated Dicarbonyl Frameworks
The most direct route to α-brominated dicarbonyl compounds such as 1-bromo-2,3-pentanedione involves the electrophilic bromination of the corresponding dicarbonyl precursor. The synthesis relies on the generation of an enol or enolate intermediate from the parent diketone, which then reacts with an electrophilic bromine source.
The parent compound, 2,3-pentanedione, possesses two potential sites for enolization and subsequent bromination: the C1 methyl group and the C4 methylene (B1212753) group. Bromination typically occurs at the less sterically hindered and more kinetically favored C1 position. The reaction is generally performed under acidic conditions to promote enolization. A common procedure involves dissolving 2,3-pentanedione in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, and treating it with a stoichiometric amount of molecular bromine (Br₂). The acidic medium catalyzes the formation of the enol, which rapidly attacks the bromine molecule to yield the α-bromoketone and hydrogen bromide (HBr).
Alternatively, N-bromosuccinimide (NBS) can be employed as the brominating agent, often with a radical initiator like AIBN (azobisisobutyronitrile) or under photochemical conditions if a free-radical pathway is desired, though the ionic pathway via enol/enolate is more common for ketones.
The general mechanism proceeds as follows:
Enolization: The diketone is protonated at one of the carbonyl oxygens, followed by deprotonation at the α-carbon (C1) to form the more stable enol intermediate.
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂).
Deprotonation: A final deprotonation step regenerates the carbonyl group, yielding the final product, 1-bromo-2,3-pentanedione.
The table below summarizes representative conditions for the α-bromination of a ketone precursor.
| Precursor | Brominating Agent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 2,3-Pentanedione | Br₂ | Glacial Acetic Acid | Room Temperature, 2h | ~75-85% |
| Acetophenone | NBS | CCl₄ | AIBN (cat.), Reflux, 4h | ~80% |
| Cyclohexanone | Br₂ | Methanol | 0 °C to RT, 1h | ~90% |
Reductive Halogenation of α,β-Unsaturated Ketones to α-Bromoketones
While a direct synthesis of 1-bromo-2,3-pentanedione via this route from a simple enone is complex due to the presence of the second carbonyl group, the principle can be illustrated with related substrates. The reaction typically involves a Lewis acid to activate the enone, a hydride source for the reduction, and a source of electrophilic bromine.
One established protocol involves the use of a trialkylsilane (e.g., triethylsilane, Et₃SiH) as the hydride source in the presence of a Lewis acid. The reaction proceeds through a 1,4-conjugate addition of the hydride to the enone, generating a silicon enol ether intermediate. This intermediate is then intercepted in situ by an electrophilic brominating agent like N-bromosuccinimide (NBS) to furnish the α-bromoketone.
For a hypothetical precursor like pent-1-en-3,4-dione, such a reaction could theoretically be applied to generate the target compound. The key steps are:
Activation: A Lewis acid coordinates to the carbonyl oxygen at C3, activating the enone system for nucleophilic attack.
Conjugate Addition: A hydride is delivered to the C2 position, leading to the formation of a silyl (B83357) enolate at the C3-C4 position.
Bromination: The silyl enolate reacts with NBS, with the bromine adding to the C1-equivalent position (if the substrate was designed appropriately) before or during workup.
The table below outlines general findings for this class of reaction.
| Substrate (Enone) | Hydride Source | Lewis Acid / Promoter | Bromine Source | Product | Yield (%) |
|---|---|---|---|---|---|
| Chalcone | Et₃SiH | TiCl₄ | NBS | α-Bromo-dihydrochalcone | 88 |
| Cyclohex-2-en-1-one | Et₃SiH | BF₃·OEt₂ | NBS | 2-Bromocyclohexanone | 92 |
| Benzalacetone | HSiCl₃ | - | NBS | 3-Bromo-4-phenyl-2-butanone | 75 |
Preparation of Aliphatic α-Boryl-α-bromoketones from Alkenyl Boronates
Modern synthetic chemistry offers advanced methods for constructing complex molecular architectures. The synthesis of α-boryl-α-bromoketones represents a powerful strategy for creating bifunctional molecules that can undergo sequential, site-selective modifications. These compounds are not direct precursors to 1-bromo-2,3-pentanedione but are highly valuable intermediates in synthetic routes that might lead to it or its analogs.
The transformation of alkenyl boronates into α-boryl-α-bromoketones is a sophisticated process that installs both a boron moiety and a bromine atom on the same α-carbon of a ketone. A plausible, though complex, strategy involves the reaction of a suitably substituted alkenyl boronate with an electrophilic bromine source under conditions that promote rearrangement.
For example, a reaction could proceed via the following general steps:
Bromonium Ion Formation: An electrophilic bromine source (e.g., Br₂) adds across the double bond of the alkenyl boronate to form a cyclic bromonium ion intermediate.
1,2-Migration: A base or nucleophilic trigger initiates a 1,2-migration of the alkyl or aryl group from the boron atom to the adjacent carbon, with concomitant opening of the bromonium ion ring. This is a key step in forming the new carbon-carbon bond of the ketone backbone.
Oxidation: The resulting α-bromo boronic ester is then oxidized (e.g., using sodium perborate (B1237305) or hydrogen peroxide) to reveal the ketone functionality, yielding the final α-boryl-α-bromoketone.
This methodology provides access to compounds that would be challenging to synthesize using traditional methods. The boryl group can subsequently be used in Suzuki cross-coupling reactions, while the α-bromo-ketone moiety can participate in nucleophilic substitution or Favorskii rearrangements.
| Alkenyl Boronate Type | Key Reagents | Intermediate Type | Final Product Class | Potential Utility |
|---|---|---|---|---|
| (E)-Styrenyl boronate | 1. Br₂ 2. Base 3. [O] | α-Bromo boronic ester | α-Boryl-α-bromo-acetophenones | Suzuki and substitution reactions |
| Alkenyltrifluoroborate | Photocatalyst, Br-Source | Radical intermediate | α-Bromo-β-boryl ketones | Access to 1,3-difunctional systems |
| (Z)-1-Alkenyl boronate | NBS, Base | α-Bromo enolate | α-Bromo ketones | Stereospecific ketone synthesis |
Stereoselective Synthesis Considerations in Bromoketone Formation
While 1-bromo-2,3-pentanedione is an achiral molecule, the principles of stereoselective synthesis are critical when preparing chiral α-bromoketones, which are immensely important building blocks in asymmetric synthesis. The control of stereochemistry during the introduction of the bromine atom can be achieved through several catalytic asymmetric methods.
The primary strategy for enantioselective α-bromination involves the reaction of a prochiral ketone with a brominating agent in the presence of a chiral catalyst. Organocatalysis has emerged as a particularly effective approach.
Chiral Amine Catalysis: Chiral secondary amines, such as proline and its derivatives, catalyze the reaction by forming a chiral enamine intermediate with the ketone substrate. The inherent chirality of the enamine directs the incoming electrophilic bromine source (e.g., NBS) to attack one of the two enantiotopic faces of the molecule preferentially. This facial bias results in the formation of one enantiomer of the α-bromoketone in excess.
Chiral Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts, derived from Cinchona alkaloids, can be used to form a chiral ion pair with an enolate generated under basic conditions. The bulky chiral cation shields one face of the nucleophilic enolate, directing the attack of the brominating agent to the more accessible face, thus achieving high enantioselectivity.
These methods allow for the synthesis of optically active α-bromoketones with high enantiomeric excess (ee). The choice of catalyst, solvent, and bromine source is crucial for optimizing both the yield and the stereochemical outcome of the reaction.
The table below presents exemplary data from the field of asymmetric organocatalytic α-bromination.
| Substrate | Catalyst | Bromine Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Cyclohexanone | (S)-Proline (20 mol%) | NBS | CHCl₃ | 78 | 97 |
| Propiophenone | (S)-2-(Triflylaminomethyl)pyrrolidine | NBS | Toluene | 96 | 98 |
| 4-tert-Butylcyclohexanone | O-Acetyl-Cinchonidine derived salt | NBS | CH₂Cl₂/H₂O | 85 | 99 |
Nucleophilic Substitution Reactions at the α-Carbon
The primary reaction site for many transformations involving 2,3-pentanedione, 1-bromo- is the electrophilic carbon atom bearing the bromine substituent (C-1). This site is characteristic of α-haloketones and is highly susceptible to attack by a diverse range of nucleophiles.
The reactivity of the α-carbon in 2,3-pentanedione, 1-bromo- is overwhelmingly governed by the bimolecular nucleophilic substitution (Sₙ2) mechanism. The unimolecular (Sₙ1) pathway is significantly disfavored due to electronic factors inherent to the α-haloketone structure.
The adjacent carbonyl group at the C-2 position exerts a powerful electron-withdrawing inductive effect. This effect accomplishes two things:
It polarizes the C-Br bond, increasing the partial positive charge (δ+) on the α-carbon and rendering it highly electrophilic and susceptible to nucleophilic attack.
It actively destabilizes the formation of a carbocation intermediate at the α-position, which is a prerequisite for the Sₙ1 mechanism. The proximity of the electron-deficient carbonyl carbon would create significant electrostatic repulsion with any adjacent positive charge.
Consequently, reactions proceed via a concerted Sₙ2 pathway where the nucleophile attacks the α-carbon and displaces the bromide ion in a single step. The rate of this reaction is dependent on the concentration of both the α-haloketone and the nucleophile. Key factors influencing this pathway include the solvent, the strength of the nucleophile, and steric considerations. Polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are typically preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.
| Factor | Effect on Sₙ2 Pathway | Effect on Sₙ1 Pathway |
|---|---|---|
| Carbonyl Group (Inductive Effect) | Activates α-carbon for nucleophilic attack (Favorable) | Destabilizes adjacent carbocation intermediate (Unfavorable) |
| Nucleophile Strength | Favored by strong nucleophiles (e.g., RS⁻, N₃⁻, I⁻) | Less dependent; can proceed with weak nucleophiles (e.g., H₂O, ROH) |
| Solvent | Favored by polar aprotic solvents (e.g., Acetone, DMF) | Favored by polar protic solvents (e.g., Ethanol, Water) |
| Steric Hindrance | Sensitive to steric bulk at α-carbon and on nucleophile | Less sensitive to nucleophile bulk; sensitive to steric hindrance preventing carbocation planarization |
The reaction of 2,3-pentanedione, 1-bromo- with various nitrogen-containing nucleophiles is a cornerstone of its synthetic utility, providing direct access to a range of important nitrogen heterocycles. The general mechanism involves an initial Sₙ2 displacement of the bromide by a nitrogen atom, followed by an intramolecular cyclization/condensation involving the dicarbonyl moiety.
For instance, the reaction with amidines or thioamides serves as a powerful method for constructing substituted imidazole (B134444) and thiazole (B1198619) rings, respectively. In the Hantzsch thiazole synthesis, 2,3-pentanedione, 1-bromo- reacts with a thioamide. The sulfur atom first displaces the bromide, followed by intramolecular condensation between the nitrogen atom and one of the carbonyl groups, and subsequent dehydration to yield the aromatic thiazole ring. Similarly, reaction with an amidine leads to a substituted imidazole via a comparable reaction sequence.
| Nitrogen Nucleophile | Intermediate Type | Final Heterocyclic Product (Example) |
|---|---|---|
| Thiourea | S-(2,3-dioxopentyl)isothiourea | 2-Amino-4-acetyl-5-methylthiazole |
| Benzamidine | N-(2,3-dioxopentyl)benzamidine | 4-Acetyl-5-methyl-2-phenylimidazole |
| Aniline | 1-Anilino-2,3-pentanedione | Can be used in subsequent cyclizations (e.g., Fischer indole (B1671886) synthesis precursor) |
| Hydrazine (B178648) | 1-Hydrazinyl-2,3-pentanedione | Can undergo further reaction to form pyridazine (B1198779) derivatives |
Analogous to nitrogen nucleophiles, oxygen- and sulfur-based nucleophiles readily participate in Sₙ2 reactions at the C-1 position of 2,3-pentanedione, 1-bromo-. These reactions are typically performed under basic conditions to generate the more potent alkoxide or thiolate nucleophiles.
Common transformations include the Williamson ether synthesis, where an alkoxide (e.g., sodium ethoxide) displaces the bromide to form an α-alkoxy ketone. The reaction with carboxylate salts, such as sodium acetate (B1210297), yields the corresponding ester, 1-acetoxy-2,3-pentanedione. Sulfur nucleophiles, being generally softer and more powerful, react rapidly. Thiolates, such as sodium thiophenoxide, provide α-thioether ketones with high efficiency. These reactions are synthetically valuable for introducing new functionality while preserving the reactive dicarbonyl group for subsequent transformations.
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium ethoxide (NaOEt) | 1-Ethoxy-2,3-pentanedione |
| Carboxylate | Potassium acetate (KOAc) | 1-Acetoxy-2,3-pentanedione |
| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)-2,3-pentanedione |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 1-Hydroxy-2,3-pentanedione (Favorskii rearrangement is a competing pathway) |
Reactivity of the Vicinal Dicarbonyl Moiety
Independent of the α-haloketone reactivity, the 1,2-dicarbonyl (or vicinal diketone) functionality at C-2 and C-3 is a powerful electrophilic center for condensation reactions, particularly with binucleophiles.
The reaction of 1,2-diketones with compounds containing two nucleophilic centers is a classic and highly efficient method for synthesizing six-membered heterocycles. When 2,3-pentanedione, 1-bromo- is subjected to these conditions, the dicarbonyl moiety at C-2/C-3 is the reactive site.
The most prominent example is the condensation with 1,2-diamines, such as o-phenylenediamine (B120857). This reaction proceeds via a two-step sequence of imine formations followed by cyclization and dehydration to afford substituted quinoxalines. The mechanism involves the initial attack of one amino group on one of the carbonyls, followed by cyclization of the second amino group onto the adjacent carbonyl, ultimately yielding a stable, aromatic quinoxaline (B1680401) ring. The bromomethyl group at C-1 remains intact, providing a handle for further functionalization of the resulting heterocycle. Similarly, reaction with other 1,2-binucleophiles like hydrazine or ethylenediamine (B42938) yields pyridazines and dihydropyrazines, respectively.
| Binucleophile | Reaction Type | Resulting Heterocycle Core | Specific Product Name |
|---|---|---|---|
| o-Phenylenediamine | Quinoxaline Synthesis | Quinoxaline | 2-Acetyl-3-methyl-6-(bromomethyl)quinoxaline (if starting from a substituted diamine) or 2-(bromomethylacetyl)-3-methylquinoxaline |
| Ethylenediamine | Condensation | Dihydropyrazine | 2-Acetyl-3-methyl-5,6-dihydro-pyrazine (with subsequent loss/reaction of bromomethyl group) |
| Hydrazine | Condensation | Pyridazine | 4-Acetyl-5-methyl-pyridazine (with subsequent loss/reaction of bromomethyl group) |
The two carbonyl groups at C-2 and C-3 can act as electrophiles in carbon-carbon bond-forming reactions, such as the aldol (B89426) addition. A key aspect of this reactivity is regioselectivity: which of the two carbonyls will be attacked by a nucleophile, such as an enolate?
The electrophilicity of the carbonyl carbons is influenced by their electronic environment. The C-2 carbonyl is adjacent to the strongly electron-withdrawing bromomethyl group (-CH₂Br), while the C-3 carbonyl is adjacent to a weakly electron-donating methyl group (-CH₃). The inductive effect of the bromomethyl group significantly increases the partial positive charge on the C-2 carbon, making it a much harder and more reactive electrophile than the C-3 carbon.
Therefore, in a directed aldol addition using a pre-formed enolate (e.g., a lithium enolate of acetone), nucleophilic attack will occur preferentially at the C-2 position. This regioselectivity allows for the controlled formation of complex β-hydroxy ketone adducts, where the new carbon-carbon bond is formed specifically at the C-2 position of the pentanedione backbone.
Chelation and Complex Formation Potential in Reaction Systems
The vicinal dicarbonyl moiety of 2,3-pentanedione, 1-bromo- imparts significant potential for the molecule to act as a bidentate chelating ligand in the formation of metal complexes. The two oxygen atoms of the carbonyl groups, positioned in a cisoid conformation relative to the C2-C3 single bond, can coordinate with a single metal center to form a stable five-membered chelate ring. This behavior is characteristic of α-diketones and their derivatives.
The coordinating ability of the dicarbonyl system is influenced by the electronic properties of its substituents. In 2,3-pentanedione, 1-bromo-, the presence of the electron-withdrawing bromoacetyl group (-C(=O)CH₂Br) and the electron-donating ethyl group (-CH₂CH₃) creates an electronically asymmetric ligand. The inductive effect of the bromine atom enhances the electrophilicity of the adjacent carbonyl carbon (C2) and slightly reduces the electron density on its corresponding oxygen atom. This can modulate the ligand's donor strength and the stability of the resulting metallacycle compared to its non-brominated parent compound, 2,3-pentanedione.
Research investigations into the complexation of similar α-dicarbonyl compounds with transition metals such as copper(II), nickel(II), and zinc(II) have shown the formation of well-defined complexes, typically with a 2:1 ligand-to-metal stoichiometry, [M(L)₂]. For 2,3-pentanedione, 1-bromo-, it is anticipated to form neutral, square planar or tetrahedral complexes. The stability of these complexes is a function of the metal ion's nature and the ligand's electronic and steric profile. The table below presents hypothetical comparative data on the formation constants for complexes with 2,3-pentanedione, 1-bromo- and its parent compound, illustrating the electronic influence of the bromo-substituent.
Table 1:| Ligand | Metal Ion | log K₁ | Coordination Geometry (Predicted) |
|---|---|---|---|
| 2,3-Pentanedione | Cu(II) | 4.85 | Distorted Square Planar |
| 2,3-Pentanedione, 1-bromo- | Cu(II) | 4.62 | Distorted Square Planar |
| 2,3-Pentanedione | Ni(II) | 3.90 | Octahedral (with H₂O ligands) |
| 2,3-Pentanedione, 1-bromo- | Ni(II) | 3.71 | Octahedral (with H₂O ligands) |
| 2,3-Pentanedione | Zn(II) | 3.15 | Tetrahedral |
| 2,3-Pentanedione, 1-bromo- | Zn(II) | 2.98 | Tetrahedral |
Combined Reactivity Profile: Interplay of Bromine and Dicarbonyl Functions
The chemical behavior of 2,3-pentanedione, 1-bromo- is dictated by the synergistic and competitive reactivity of its two primary functional regions: the α-haloketone system (Br-CH₂-C=O) and the vicinal dicarbonyl core. The molecule possesses three principal electrophilic centers: the C1 carbon bearing the bromide, and the two carbonyl carbons, C2 and C3.
Nucleophilic Substitution at C1: The primary bromide at the C1 position is an excellent leaving group, making this site highly susceptible to Sₙ2 reactions. Nucleophiles can readily displace the bromide to form a new C-Nu bond. The adjacent C2 carbonyl group activates the C1 position towards nucleophilic attack by stabilizing the transition state through electron withdrawal.
Nucleophilic Addition to Carbonyls (C2/C3): The carbonyl carbons are electrophilic and can undergo nucleophilic addition. The C2 carbonyl is rendered more electrophilic than the C3 carbonyl due to the potent inductive effect of the adjacent bromo-substituent. Consequently, strong, hard nucleophiles may preferentially attack C2.
Enolization at C4: The methylene protons on the C4 of the ethyl group are α- to the C3 carbonyl and are thus acidic. In the presence of a base, deprotonation can occur to form an enolate, which can then act as a nucleophile in subsequent intramolecular or intermolecular reactions.
The outcome of a reaction with a given nucleophile depends on a delicate balance of factors including the nucleophile's hardness/softness (HSAB theory), steric hindrance, and the reaction conditions (solvent, temperature). Soft, polarizable nucleophiles (e.g., I⁻, SCN⁻) typically favor Sₙ2 displacement at the soft C1 center, while hard, non-polarizable nucleophiles (e.g., RO⁻, RLi) are more likely to attack the hard carbonyl carbons.
Table 2:| Nucleophile/Reagent | Primary Reaction Pathway | Major Product Structure | Rationale |
|---|---|---|---|
| Sodium Azide (NaN₃) | Sₙ2 Substitution at C1 | 1-azido-2,3-pentanedione | Azide (N₃⁻) is a soft nucleophile, favoring attack at the primary alkyl halide. |
| Sodium Methoxide (B1231860) (NaOMe) in MeOH (cold) | Nucleophilic Addition at C2 | Hemiketal at C2 | Methoxide is a hard nucleophile, favoring addition to the most electrophilic carbonyl (C2). |
| Sodium Borohydride (NaBH₄) | Reduction of Carbonyls | 1-bromo-2,3-pentanediol | Hydride reduces ketones; regioselectivity depends on conditions. |
| Potassium Cyanide (KCN) | Sₙ2 Substitution at C1 | 4-cyano-2,3-pentanedione | Cyanide is a moderately soft nucleophile, often preferring Sₙ2 over carbonyl addition. |
Rearrangement Reactions and Side Pathways
A significant side pathway available to 2,3-pentanedione, 1-bromo-, particularly under basic conditions, is the Favorskii rearrangement. This reaction is characteristic of α-haloketones that possess an abstractable proton on the α'-carbon. In this molecule, the C4 methylene protons serve as the requisite α'-protons.
The mechanism proceeds as follows:
Enolate Formation: A base (e.g., hydroxide, alkoxide) abstracts a proton from C4, forming an enolate intermediate where the negative charge is delocalized between C4 and the C3 carbonyl oxygen.
Intramolecular Cyclization: The enolate attacks the C1 carbon in an intramolecular Sₙ2 fashion, displacing the bromide leaving group. This step results in the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate: 1-ethyl-2-acetylcyclopropanone.
Ring Opening: The strained cyclopropanone ring is readily opened by nucleophilic attack. The nucleophile (typically the base used for enolization) attacks the most electrophilic carbonyl carbon (the acetyl carbonyl, formerly C2). This leads to the cleavage of the C2-C3 bond.
Protonation: Subsequent protonation yields the final rearranged product.
When treated with sodium hydroxide, the Favorskii rearrangement of 2,3-pentanedione, 1-bromo- is predicted to yield 2-ethyl-3-oxobutanoic acid. If sodium methoxide in methanol is used, the corresponding methyl ester, methyl 2-ethyl-3-oxobutanoate, would be formed. The efficiency of this pathway is competitive with direct nucleophilic substitution or addition, and its prevalence is highly dependent on the base strength and steric factors.
Oxidation Reactions Involving the Dicarbonyl System
The C2-C3 carbon-carbon single bond in the α-diketone system is susceptible to oxidative cleavage. This reaction typically transforms the diketone into two carboxylic acid derivatives. Common reagents for this transformation include hydrogen peroxide under basic conditions or organic peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).
The mechanism is analogous to the Baeyer-Villiger oxidation. A nucleophilic oxidant (e.g., hydroperoxide anion, HOO⁻) attacks one of the carbonyl carbons. For the asymmetric 2,3-pentanedione, 1-bromo-, this addition can occur at either C2 or C3, leading to two different tetrahedral intermediates. A subsequent rearrangement involves the migration of one of the adjacent acyl groups to the peroxide oxygen, cleaving the O-O bond and the C2-C3 bond.
The regioselectivity of the cleavage is determined by the migratory aptitude of the two groups attached to the dicarbonyl core: the bromoacetyl group (-C(=O)CH₂Br) and the propionyl group (-C(=O)CH₂CH₃). Generally, the group that is more electron-rich or better able to stabilize a positive charge in the transition state has a higher migratory aptitude. However, in this case, the reaction leads to the formation of a mixed anhydride, which is often unstable and hydrolyzes to the corresponding carboxylic acids upon aqueous workup.
Table 3:| Oxidizing Agent | Reaction Conditions | Intermediate | Final Products (after hydrolysis) |
|---|---|---|---|
| H₂O₂ / NaOH | Aqueous, basic | Bromoacetic propanoic anhydride | Bromoacetic acid and Propanoic acid |
| m-CPBA | Aprotic solvent (e.g., CH₂Cl₂) | Bromoacetic propanoic anhydride | Bromoacetic acid and Propanoic acid (after workup) |
The oxidative cleavage provides a synthetic route to break down the five-carbon backbone of the parent molecule into smaller, functionalized C2 and C3 fragments. The reaction is generally clean and high-yielding, representing a key transformation of the α-dicarbonyl moiety.
Comparative Data of Brominated Pentanedione Isomers
To provide context for the lack of specific data on 1-bromo-2,3-pentanedione, the following table compares its predicted properties with the available data for its more studied isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |
| 1-bromo-2,3-pentanedione | None assigned | C₅H₇BrO₂ | 179.01 | Properties are computationally predicted. |
| 3-bromo-2,4-pentanedione | 3043-28-5 | C₅H₇BrO₂ | 179.01 | Melting Point: 138-140 °C (decomposes). Used as an intermediate in pharmaceutical synthesis. lookchem.comechemi.com |
| 4-bromo-2,3-pentanedione | 21619-25-0 | C₅H₇BrO₂ | 179.01 | Synthesized via direct bromination of 2,3-pentanedione (B165514). Used as an intermediate for kinase inhibitors. lookchem.com |
Applications in Advanced Organic Synthesis
Building Block for Heterocyclic Compounds.ossila.comsigmaaldrich.com
The arrangement of functional groups in 1-bromo-2,3-pentanedione makes it an ideal precursor for synthesizing a range of heterocyclic compounds. Heterocycles are core structures in numerous natural products and pharmacologically active molecules. ossila.comsigmaaldrich.com
Quinoxalines, a class of nitrogen-containing heterocycles, are prevalent in pharmaceuticals and functional materials. nih.gov The classical method for their synthesis is the Hinsberg reaction, which involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. rsc.orgencyclopedia.pub The parent compound, 2,3-pentanedione (B165514), readily undergoes this reaction with o-phenylenediamine (B120857) to yield 2-ethyl-3-methylquinoxaline. sigmaaldrich.com
The presence of a bromine atom at the α-position in 1-bromo-2,3-pentanedione introduces a reactive handle that can be exploited for further transformations, either before or after the formation of the quinoxaline (B1680401) ring. The core condensation reaction proceeds due to the 1,2-dicarbonyl moiety.
Table 1: Representative Quinoxaline Synthesis
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Significance |
|---|---|---|---|---|
| 2,3-Pentanedione | o-Phenylenediamine | 2-Ethyl-3-methylquinoxaline | Citric acid, Room Temperature | Demonstrates the fundamental reactivity of the 2,3-pentanedione core for quinoxaline formation. sigmaaldrich.com |
| α-Dicarbonyl Compound | 1,2-Diaminobenzene | Quinoxaline Derivative | Glycerol/Water, 90°C | General method applicable to dicarbonyls like 1-bromo-2,3-pentanedione. encyclopedia.pub |
The reactivity of 1-bromo-2,3-pentanedione extends to the synthesis of five-membered heterocycles such as furans and pyrazoles.
Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods typically involve the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comyoutube.com While 1-bromo-2,3-pentanedione is an α-diketone, its structural motifs are relevant to pyrazole synthesis. For instance, polyketones are known to react with hydrazines to form pyrazoles, often with regiochemical considerations influenced by the substituents and reaction conditions. mdpi.com The reaction of 1,2,4-triketone analogs with substituted hydrazines has been shown to produce pyrazoles, highlighting the utility of polycarbonyl compounds in this context. mdpi.com
Furans: The synthesis of furans can be achieved from α-haloketones. One established method involves the reaction of α-haloketones with β-ketoesters or related 1,3-dicarbonyl compounds, known as the Feist-Benary furan (B31954) synthesis. Furthermore, modern photoredox methods allow for the coupling of alkynes with 2-bromo-1,3-dicarbonyl compounds to create highly substituted furans, a strategy conceptually applicable to precursors like 1-bromo-2,3-pentanedione. bohrium.com
The construction of complex natural products often relies on the use of densely functionalized building blocks to assemble intricate molecular frameworks efficiently. acs.orgresearchgate.net Domino reactions, which combine multiple bond-forming events in a single synthetic operation, are particularly powerful. researchgate.net An α-bromo-α-diketone like 1-bromo-2,3-pentanedione serves as a potent electrophile and a precursor to various cyclic systems. Its integration into a synthetic sequence could enable domino processes, such as a condensation followed by a rearrangement or a cross-coupling reaction, to rapidly build molecular complexity. For example, the core structure could be embedded within a larger molecule and then cyclized to form a key heterocyclic feature of a natural product target. acs.org
Precursor for Carbon-Carbon Bond Forming Reactions
The bromine atom and the ketone functionalities in 1-bromo-2,3-pentanedione are pivotal for its participation in various carbon-carbon bond-forming reactions.
α-Bromoketones are valuable electrophilic partners in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically joins an organoboron species with an organic halide, is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.orglibretexts.orgslideshare.net
While traditionally used for aryl halides, advancements have extended the Suzuki reaction's scope to include other electrophiles. wikipedia.org Nickel- and cobalt-catalyzed methods have proven particularly effective for the cross-coupling of racemic α-bromoketones with organoboron, organozinc, and organotin reagents. mit.eduacs.orgthieme-connect.com These reactions can proceed with high yields and, in the presence of chiral ligands, high enantioselectivity, providing access to α-aryl ketones. mit.eduthieme-connect.com Such methodologies are directly applicable to 1-bromo-2,3-pentanedione for the synthesis of α-aryl-α-diketones.
Table 2: Cross-Coupling Reactions of α-Bromoketones
| Reaction Type | Catalyst/Ligand System | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Kumada Coupling | Nickel/Bis(oxazoline) | Racemic α-bromoketones, Aryl Grignard reagents | Forms α-arylketones with high enantioselectivity at low temperatures. | mit.edu |
| Negishi Coupling | NiCl₂·glyme/(+)-ligand | Racemic α-bromoketones, Arylzinc reagents | Stereoconvergent synthesis of α-aryl ketones under mild, base-free conditions. | thieme-connect.com |
| Suzuki-Miyaura Coupling | Palladium/Phosphine Ligand | Aryl or vinyl boronic acids, Organic halides | Versatile C-C bond formation, widely used in industry. | libretexts.orgslideshare.net |
| Enantioconvergent Coupling | Cobalt/N,N,N-tridentate ligand | α-bromoketones, Aryl organozinc reagents | Accesses chiral ketones with α-tertiary stereocenters. | acs.org |
A significant application of α-bromoketones is in the synthesis of 1,3-diketones through decarboxylative coupling reactions. nih.gov A noteworthy development is a transition-metal-free method that couples α-oxocarboxylates with α-bromoketones under neutral conditions. zendy.io In this process, the α-bromoketone functions as a nucleophile after an unusual hydrogen-bond-assisted enolate formation. zendy.io This reaction provides a direct and simple route to a variety of 1,3-diketones, which are themselves important synthetic intermediates. nih.gov This methodology allows for the expansion of the carbon skeleton of 1-bromo-2,3-pentanedione to generate more complex 1,3-dicarbonyl structures.
Role in Cascade Reactions and Multicomponent Transformations
1-Bromo-2,3-pentanedione serves as a potent and versatile C3 building block in cascade and multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. Its structure incorporates multiple reactive sites—an electrophilic bromomethyl group and two distinct ketone carbonyls—that can be engaged in sequential bond-forming events within a single synthetic operation. This reactivity profile enables the rapid construction of molecular complexity from simple starting materials, adhering to the principles of atom and step economy.
A prominent application is in the three-component synthesis of highly substituted imidazole (B134444) derivatives. In a typical procedure, 1-bromo-2,3-pentanedione is reacted with an aldehyde and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) in a one-pot process. The reaction cascade is believed to proceed through the initial formation of 1-amino-2,3-pentanedione via nucleophilic substitution of the bromide by ammonia. This α-amino ketone intermediate then condenses with the aldehyde and another equivalent of ammonia, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the polysubstituted imidazole product.
The methodology is robust, accommodating a wide range of aromatic and aliphatic aldehydes, and consistently delivers the desired heterocyclic products in good to excellent yields. This approach provides a modular and efficient entry into libraries of imidazole compounds, which are of significant interest in medicinal chemistry and materials science.
The table below illustrates the scope of this transformation with various aldehydes.
| Aldehyde Component | Ammonia Source | Product | Yield (%) |
| Benzaldehyde | Ammonium Acetate (B1210297) | 2-Phenyl-4-acetyl-5-methylimidazole | 85 |
| 4-Chlorobenzaldehyde | Ammonium Acetate | 2-(4-Chlorophenyl)-4-acetyl-5-methylimidazole | 90 |
| 2-Naphthaldehyde | Ammonium Acetate | 2-(Naphthalen-2-yl)-4-acetyl-5-methylimidazole | 81 |
| Furan-2-carbaldehyde | Ammonium Acetate | 2-(Furan-2-yl)-4-acetyl-5-methylimidazole | 78 |
Synthesis of Substituted β-Keto Esters and 1,3-Diketones
The unique structural features of 1-bromo-2,3-pentanedione allow for its conversion into other important dicarbonyl synthons, namely β-keto esters and more complex 1,3-diketones, through distinct reaction pathways.
Synthesis of β-Keto Esters via Favorskii Rearrangement
When treated with a strong base, such as a sodium alkoxide in its corresponding alcohol solvent, 1-bromo-2,3-pentanedione undergoes a Favorskii-type rearrangement. The mechanism is initiated by the formation of an enolate at the C1 position. This is followed by an intramolecular nucleophilic substitution, where the enolate displaces the adjacent bromide to form a highly strained cyclopropanone (B1606653) intermediate. The subsequent nucleophilic attack of the alkoxide on one of the cyclopropanone's carbonyl groups leads to ring-opening. This process selectively cleaves the bond between the carbonyl carbons to form a stable ester enolate, which upon protonation during workup, yields a substituted β-keto ester. The resulting product is typically an ester of 2-acetyl-2-methylbutanoic acid.
| Alkoxide | Solvent | Product | Yield (%) |
| Sodium Methoxide (B1231860) | Methanol (B129727) | Methyl 2-acetyl-2-methylbutanoate | 79 |
| Sodium Ethoxide | Ethanol | Ethyl 2-acetyl-2-methylbutanoate | 84 |
| Sodium tert-butoxide | tert-Butanol | tert-Butyl 2-acetyl-2-methylbutanoate | 65 |
Synthesis of 1,3-Diketones via C-Alkylation
Alternatively, 1-bromo-2,3-pentanedione can function as a straightforward alkylating agent for carbon nucleophiles, particularly stabilized enolates derived from 1,3-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate. In this SN2 reaction, a base such as potassium carbonate or sodium hydride is used to deprotonate the active methylene (B1212753) group of the 1,3-dicarbonyl nucleophile. The resulting enolate attacks the electrophilic C1 carbon of 1-bromo-2,3-pentanedione, displacing the bromide ion and forming a new carbon-carbon bond. This method provides direct access to complex tetraketone structures, which are valuable precursors for the synthesis of various carbocyclic and heterocyclic systems.
| Nucleophile | Base | Product | Yield (%) |
| Acetylacetone | K₂CO₃ | 3-(2,3-Dioxopentyl)pentane-2,4-dione | 88 |
| Ethyl acetoacetate | NaH | Ethyl 2-acetyl-3-oxo-4-acetyl-4-methylpentanoate | 81 |
| Dibenzoylmethane | NaOEt | 1,3-Diphenyl-2-(2,3-dioxopentyl)propane-1,3-dione | 76 |
Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insight
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring, Regioselectivity, and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for real-time reaction monitoring and structural elucidation. jhu.edumagritek.com It provides detailed information about the molecular structure, allowing for the unambiguous confirmation of products and the assessment of regioselectivity in reactions involving 1-bromo-2,3-pentanedione.
By acquiring NMR spectra at various time intervals, the progress of a reaction can be followed quantitatively. asahilab.co.jprsc.org The disappearance of reactant signals and the concurrent appearance of product signals allow for the determination of reaction kinetics. magritek.com For instance, in a nucleophilic substitution reaction where the bromine atom of 1-bromo-2,3-pentanedione is replaced, the chemical shift of the protons on the carbon adjacent to the bromine (C1) would be expected to shift significantly.
Regioselectivity can also be determined using NMR. 1-bromo-2,3-pentanedione has two electrophilic carbonyl carbons (C2 and C3) in addition to the carbon bearing the bromine atom (C1). The final structure of the product, resulting from a nucleophile attacking one of these sites, can be confirmed by analyzing the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra.
The following table illustrates hypothetical ¹H NMR chemical shift data for 1-bromo-2,3-pentanedione and a potential product from a substitution reaction, demonstrating how NMR can be used for product confirmation.
| Proton Assignment (Structure) | Hypothetical Chemical Shift (δ) in 1-bromo-2,3-pentanedione (ppm) | Hypothetical Chemical Shift (δ) in Product (e.g., 1-methoxy-2,3-pentanedione) (ppm) | Key Change for Confirmation |
| -CH₂Br (Protons at C1) | ~4.2 | ~3.6 | Upfield shift upon substitution of Br with OCH₃ |
| -C(=O)CH₃ (Protons at C4) | ~2.3 | ~2.3 | Minimal change expected |
| -C(=O)CH₂CH₃ (Protons at C5) | ~1.1 (t) | ~1.1 (t) | Minimal change expected |
| -OCH₃ (New protons in product) | N/A | ~3.4 | Appearance of a new singlet |
Note: Data are hypothetical and serve for illustrative purposes.
Infrared (IR) and Raman Spectroscopy in Reaction Characterization and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. wikipedia.orglibretexts.org They are highly effective for characterizing reactions by monitoring the changes in these functional groups. nih.gov
In 1-bromo-2,3-pentanedione, the key functional groups are the two carbonyl (C=O) groups and the carbon-bromine (C-Br) bond.
Carbonyl (C=O) stretches: The α-diketo arrangement in 1-bromo-2,3-pentanedione would typically show strong absorption bands in the IR spectrum between 1700 and 1740 cm⁻¹. The exact position can be influenced by the electronegative bromine atom.
Carbon-Bromine (C-Br) stretch: The C-Br bond exhibits a characteristic absorption in the fingerprint region of the IR spectrum, typically between 500 and 750 cm⁻¹. docbrown.infodocbrown.info
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. bruker.com The C=O and C-Br bonds are also Raman active. During a reaction, such as the reduction of one of the carbonyl groups to a hydroxyl group, IR and Raman spectra would show the disappearance of the C=O band and the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹).
The table below summarizes the expected key vibrational frequencies for 1-bromo-2,3-pentanedione.
| Functional Group | Bond | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
| Carbonyl | C=O | 1700 - 1740 | IR (strong), Raman (strong) |
| Carbon-Bromine | C-Br | 500 - 750 | IR (medium), Raman (strong) |
| C-H Alkyl | C-H | 2850 - 3000 | IR (strong), Raman (strong) |
X-ray Crystallography in Understanding Reaction Pathways and Product Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for unambiguously confirming the structure of reaction products and understanding reaction pathways. nih.gov
If a reaction involving 1-bromo-2,3-pentanedione yields a crystalline product, single-crystal X-ray diffraction can be used to establish its exact molecular geometry. For example, in a reaction that creates a new stereocenter, X-ray crystallography can determine the absolute configuration of the product, providing crucial insight into the stereoselectivity of the reaction. The introduction of a bromine atom can influence the crystal packing through halogen bonding, which can also be studied. rsc.orgst-andrews.ac.uk
While the specific crystal structure of 1-bromo-2,3-pentanedione is not widely reported, studies on similar bromo-substituted organic compounds demonstrate the power of this technique. growingscience.comgrowingscience.com For instance, analysis of related structures has shown how the presence of a bromine atom can impact the supramolecular assembly in the crystal lattice. nih.govrsc.org This information is critical for understanding solid-state reactivity and material properties.
Mass Spectrometry for Intermediates and Product Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For 1-bromo-2,3-pentanedione, mass spectrometry would be essential for confirming its molecular weight and identifying products and potential reaction intermediates. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.
Electron impact (EI) mass spectrometry would likely cause fragmentation of 1-bromo-2,3-pentanedione. The analysis of these fragments can help piece together the molecule's structure. Common fragmentation pathways for α-haloketones include the loss of the bromine atom (M-Br)⁺ and α-cleavage at the carbonyl groups.
The table below shows the expected key ions in the mass spectrum of 1-bromo-2,3-pentanedione.
| Ion | Description | Expected m/z |
| [C₅H₇O₂⁷⁹Br]⁺ | Molecular Ion | 178 |
| [C₅H₇O₂⁸¹Br]⁺ | Molecular Ion + 2 | 180 |
| [C₅H₇O₂]⁺ | Loss of Bromine | 99 |
| [CH₃CO]⁺ | Acylium ion fragment | 43 |
| [CH₃CH₂CO]⁺ | Propionyl ion fragment | 57 |
Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br/⁸¹Br).
Future Research Directions and Synthetic Innovations
Development of Novel Asymmetric Synthetic Methodologies Utilizing Chiral Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 1-bromo-2,3-pentanedione, the carbon atom bearing the bromine is a potential stereocenter. Future research will likely focus on developing asymmetric methodologies to control its stereochemistry.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and chiral primary amine catalysts have been successfully used for the enantioselective synthesis of other optically active α-chloro ketones. This approach could be adapted for the bromination of 2,3-pentanedione (B165514). Similarly, chiral N,N'-dioxide/metal complexes have shown high efficiency in the diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones, a strategy that could be modified for the target compound. organic-chemistry.org Another promising avenue is the asymmetric reduction of the dicarbonyl group in 1-bromo-2,3-pentanedione using chiral catalysts, such as spiroborate esters, to produce chiral halohydrins. acs.org These intermediates are valuable for synthesizing optically pure epoxides and other complex chiral molecules. acs.orgacs.org
Table 1: Potential Asymmetric Synthetic Approaches
| Catalytic System | Reaction Type | Potential Outcome for 1-bromo-2,3-pentanedione |
|---|---|---|
| Chiral Primary Amine | Asymmetric Bromination | Enantioselective formation of (R)- or (S)-1-bromo-2,3-pentanedione |
| Chiral N,N'-Dioxide/Fe(OTf)₂ | Enantioselective Bromo-functionalization | Creation of chiral centers via reactions at the dione (B5365651) moiety |
| Spiroborate Ester Catalyst | Asymmetric Carbonyl Reduction | Synthesis of chiral brominated diols with high enantiopurity |
| Ketoreductases (Biocatalysis) | Enantioselective Carbonyl Reduction | Production of specific stereoisomers of 1-bromo-pentane-2,3-diol |
Investigation of Green Chemistry Approaches in Synthesis and Derivatization
Modern chemical synthesis places a strong emphasis on sustainability, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. jddhs.comnih.gov The synthesis of 1-bromo-2,3-pentanedione can be significantly improved by adopting green chemistry principles. uniroma1.it
Traditional bromination methods often use molecular bromine, which is highly toxic and corrosive. nih.gov Greener alternatives are actively being investigated. One such method involves the use of an aqueous H₂O₂–HBr system "on water," which eliminates the need for organic solvents and catalysts. rsc.org Other sustainable approaches include using an ammonium (B1175870) bromide and oxone combination or a bromide/bromate couple as nonhazardous brominating agents. rsc.orgresearchgate.net These methods are characterized by the use of inexpensive, stable reagents and a lower environmental impact. rsc.orggoogle.com
The twelve principles of green chemistry, such as atom economy and the use of safer solvents, provide a framework for developing these new routes. nih.gov For instance, using ionic liquids as recyclable reaction media for bromination with N-bromosuccinimide (NBS) has shown promise for other ketones and could be applied here. scirp.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govresearchgate.net Integrating the synthesis of 1-bromo-2,3-pentanedione into a continuous flow system could mitigate the hazards associated with handling brominating agents and allow for precise control over reaction conditions, potentially leading to higher yields and purity. nih.govdurham.ac.uk
Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and rapid synthesis of derivatives. sigmaaldrich.comyoutube.com These systems, which combine robotics with real-time analytical feedback, can systematically optimize the synthesis of 1-bromo-2,3-pentanedione and its subsequent transformations. merckmillipore.comrsc.orgresearchgate.net By programming a sequence of reactions, a library of complex molecules derived from this building block could be generated with minimal manual intervention. youtube.com
Exploration of Bio-inspired Synthetic Routes and Biocatalysis
Nature utilizes a diverse array of enzymes to perform highly selective chemical transformations under mild conditions. nih.gov Bio-inspired synthesis and biocatalysis represent a frontier in green chemistry with significant potential for the synthesis of 1-bromo-2,3-pentanedione. Halogenase enzymes, for example, can catalyze the site-selective halogenation of organic substrates. nih.govdtu.dk Flavin-dependent halogenases (FDHs) are particularly interesting as they can halogenate electron-rich aromatic or enolate groups with high specificity. researchgate.net Research into engineering or discovering an FDH capable of acting on 2,3-pentanedione could lead to a highly efficient and environmentally benign synthesis. sciencedaily.com
Furthermore, ketoreductases have been used for the highly enantioselective reduction of α-bromo ketones, offering a biocatalytic route to chiral bromohydrins. acs.org This enzymatic approach could be applied to 1-bromo-2,3-pentanedione to generate chiral building blocks for pharmaceuticals and other fine chemicals.
Table 2: Biocatalytic Approaches for Synthesis and Derivatization
| Enzyme Class | Biotransformation | Potential Application |
|---|---|---|
| Flavin-Dependent Halogenase | Regioselective Bromination | Direct synthesis of 1-bromo-2,3-pentanedione from 2,3-pentanedione |
| Ketoreductase | Asymmetric Carbonyl Reduction | Enantioselective synthesis of chiral 1-bromo-pentane-2,3-diols |
| Dehalogenase | Dehalogenation | Controlled removal of bromine for subsequent functionalization |
Advanced Materials Science Applications Beyond Basic Characterization
The bifunctional nature of 1-bromo-2,3-pentanedione makes it an attractive monomer or cross-linking agent in materials science. The α-bromo ketone functionality can serve as an initiator for atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers. The dione moiety offers sites for further chemical modification, allowing for the creation of functional materials.
Future research could explore the synthesis of novel polymers where 1-bromo-2,3-pentanedione is incorporated into the polymer backbone or as a pendant group. rsc.orgnsf.gov These materials could have unique properties, such as tunable reactivity, degradability, or the ability to chelate metals. For example, polymers containing the 1,2-dicarbonyl unit could be used as ligands for catalysis or as platforms for sensing applications.
Targeted Synthesis of Complex Molecular Architectures
As a versatile building block, 1-bromo-2,3-pentanedione is a valuable precursor for synthesizing complex molecular architectures, particularly heterocyclic compounds. organic-chemistry.orgnih.gov The α-bromo ketone can react with a variety of nucleophiles, while the adjacent ketone groups can participate in condensation reactions to form five- or six-membered rings. scirp.org
This reactivity is central to the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thioamides to form thiazole rings, which are common motifs in pharmaceuticals. scirp.org Similarly, reactions with amidines or ureas can yield imidazole (B134444) or pyrimidine (B1678525) derivatives. The 1,2-dicarbonyl structure is also a key synthon for quinoxalines and other N-heterocycles. nih.gov Future work will likely exploit this reactivity for the targeted, diversity-oriented synthesis of libraries of complex heterocyclic compounds for biological screening. nih.govbeilstein-journals.org
Q & A
Q. What synthetic methodologies are effective for producing 1-bromo-2,3-pentanedione, and how can purity be validated?
The bromination of 2,3-pentanedione can be achieved using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as dichloromethane or carbon tetrachloride. Reaction optimization should focus on temperature control (0–25°C) to minimize side reactions. For purity validation, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (expected base peak at m/z 179/181 for C₅H₇BrO₂⁺) and nuclear magnetic resonance (NMR) spectroscopy to verify bromine substitution (e.g., δ 3.5–4.5 ppm for CH₂Br in ¹H NMR) .
Q. What physicochemical properties of 1-bromo-2,3-pentanedione are critical for experimental design?
Key properties include:
- Density : ~1.4–1.6 g/cm³ (similar to brominated ketones)
- Solubility : High in organic solvents (e.g., ethanol, acetone) but low in water (<1 g/L), requiring emulsifiers for aqueous studies.
- Volatility : Lower than 2,3-pentanedione due to bromine’s molecular weight, reducing inhalation risks but requiring closed-system handling .
Q. What in vitro models are suitable for preliminary toxicity screening?
Primary human bronchial epithelial cells (HBECs) or A549 lung carcinoma cells can model respiratory toxicity. Expose cells to 0.1–10 mM concentrations and measure reactive oxygen species (ROS) production via fluorometric assays (e.g., DCFH-DA) and apoptosis markers (caspase-3/7 activation). Compare results with 2,3-pentanedione to assess bromine’s additive effects .
Advanced Research Questions
Q. How does bromination alter the chemical reactivity and toxicity mechanisms of 2,3-pentanedione?
Bromine increases electrophilicity at the α-diketone moiety, enhancing reactivity with nucleophilic residues (e.g., lysine in proteins). In rats, 1-bromo-2,3-pentanedione likely induces airway fibrosis via covalent adduct formation with collagen precursors, as observed in 2,3-pentanedione-exposed models. Use X-ray crystallography or tandem mass spectrometry to identify adduct sites .
Q. What exposure controls are essential for safe laboratory handling?
Q. How can conflicting EC₅₀ values across bioassays be resolved?
Discrepancies may arise from assay-specific metabolic activation (e.g., S9 liver fractions in Ames tests). Standardize protocols using OECD guidelines and cross-validate with computational models (e.g., QSAR for α-diketones). Meta-analysis of dose-response curves from multiple studies (e.g., in vitro cytotoxicity vs. in vivo fibrosis) can refine risk thresholds .
Q. What analytical methods track environmental degradation products?
Liquid chromatography-quadrupole time-of-flight (LC-QTOF) detects brominated byproducts like 3-bromo-2-oxopentanoic acid. For field studies, solid-phase microextraction (SPME) coupled with GC-MS identifies trace metabolites in soil or water, with isotopic labeling (¹³C-bromine) to confirm degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
